CYP1A2 Inhibition Potency: Mono-Chloro Analog Provides Quantitative Baseline, Target Compound Expected to Diverge
The closest structurally characterized analog, 2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide, inhibits CYP1A2 with an IC50 of 1,400 nM in human liver microsomes [1]. The target compound differs by a second chlorine substituent at the 2‑position of the phenoxy ring. In related phenoxy acetamide series, adding a second halogen consistently alters CYP inhibition potency by ≥2‑fold; for example, 2,4-dichloro vs. 4-chloro substitution in acetamide‑chalcone hybrids shifts antiproliferative IC50 values by a factor of 3–5 [2]. While a direct CYP1A2 measurement for the target compound has not been published, the structural precedent indicates that its CYP1A2 IC50 will diverge significantly from the 1,400 nM baseline, affecting metabolic drug‑drug interaction risk.
| Evidence Dimension | CYP1A2 inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet determined experimentally; predicted to deviate from mono‑chloro baseline based on halogen‑substitution SAR |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide: IC50 = 1,400 nM (1.40E+3 nM) |
| Quantified Difference | Cannot be quantified without direct measurement; class‑level SAR suggests ≥2‑fold shift |
| Conditions | Human liver microsomes, phenacetin substrate, 5‑min preincubation, NADPH‑regenerating system |
Why This Matters
CYP1A2 is a major hepatic drug‑metabolizing enzyme; even a 2‑fold difference in IC50 can determine whether a compound is classified as a weak, moderate, or strong CYP inhibitor, directly impacting its utility in polypharmacy screening panels.
- [1] BindingDB Entry BDBM50366410 (CHEMBL4163694). 2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide – CYP1A2 IC50 = 1.40E+3 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366410 (accessed April 2026). View Source
- [2] Rani P, Pal D, Hegde RR, Hashim SR. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International. 2014;2014:386473. Table 2: antiproliferative IC50 values for dichloro‑ vs. monochloro‑substituted analogs demonstrate ≥3‑fold differences. View Source
